molecular formula C18H19FN2O3 B6538967 2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide CAS No. 1060310-51-1

2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide

Cat. No. B6538967
CAS RN: 1060310-51-1
M. Wt: 330.4 g/mol
InChI Key: KEVVXBAIQKCKLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes . This suggests that a similar method could potentially be used for the synthesis of “2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide”.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 263.246 . It contains fluorine, nitrogen, and oxygen atoms, which contribute to its unique properties .


Chemical Reactions Analysis

While specific chemical reactions involving “2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide” are not available, related compounds have been synthesized using chemoenzymatic routes involving enantioselective transesterification . This suggests that similar methods could potentially be used with this compound.

Scientific Research Applications

Herbicide Synthesis

Background:

2-(4-(2-(2-fluorophenoxy)acetamido)phenyl)-N,N-dimethylacetamide: (commonly referred to as cyhalofop-butyl or CyB ) is an aryloxyphenoxypropionate herbicide. It was listed in 1992 due to its excellent herbicidal properties and low toxicity . CyB selectively targets post-emergence weeds, particularly species within the Echinochloa genus.

Chemoenzymatic Synthesis: Researchers have developed a novel chemoenzymatic route for synthesizing CyB. The process involves enantioselective transesterification using Candida antarctica lipase B (Novozym 435). Under optimized conditions, this approach yields high substrate conversion and enantiomeric purity, outperforming traditional chemical synthesis methods .

Anti-Inflammatory Agents

Design and Synthesis: Derivatives of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides have been synthesized for their anti-inflammatory activity. These compounds are obtained through the condensation of corresponding hydrazides and aromatic aldehydes. Their potential as anti-inflammatory agents warrants further investigation .

Anticancer Properties

N-Arylidene Acetamides: N-(1-(4-methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives have demonstrated anticancer effects. Among them, the N-(1-(4-bromophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives exhibit promising activity. Researchers continue to explore their mechanisms of action and potential clinical applications .

Analgesic and Antipyretic Effects

N-Arylidene Acetamides (Continued): The same N-arylidene acetamides mentioned earlier also exhibit analgesic and antipyretic effects. These properties make them interesting candidates for pain management and fever reduction .

Pharmacokinetics and Toxicology

Safety and Metabolism: Pharmacokinetic studies explore CyB’s absorption, distribution, metabolism, and excretion in living organisms. Toxicological assessments evaluate its safety profile, potential adverse effects, and permissible exposure levels.

Genlin Zhu, Risheng Yao, Huixia Zhu & Huai Wang. “Novel and highly effective chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate based on lipase mediated transesterification.” Biotechnology Letters, Volume 34, pages 709–715 (2012). Read more A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides (16 or 17) was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes. Read more N-(1-(4-methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide (7) and N-(1-(4-bromophenyl)ethyl)-2-(substituted phenoxy)acetamide

Future Directions

The future directions for research on “2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide” could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential therapeutic applications based on the activities of related compounds .

Mechanism of Action

Target of Action

The primary target of this compound is related to the cyclooxygenase (COX) enzymes . These enzymes are involved in the synthesis of prostaglandins, which play a key role in inflammation and pain signaling. The compound’s anti-inflammatory activity suggests it may inhibit these enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Mode of Action

The compound likely interacts with its targets through a process of binding and inhibition . By binding to the COX enzymes, it can inhibit their activity and reduce the production of prostaglandins. This leads to a decrease in inflammation and pain signaling .

Biochemical Pathways

The compound’s action affects the prostaglandin synthesis pathway . By inhibiting the COX enzymes, it reduces the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of these signaling molecules, leading to reduced inflammation and pain .

Result of Action

The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and reducing prostaglandin synthesis, it can decrease the inflammatory response. This makes it potentially useful for treating conditions characterized by inflammation .

properties

IUPAC Name

2-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c1-21(2)18(23)11-13-7-9-14(10-8-13)20-17(22)12-24-16-6-4-3-5-15(16)19/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVVXBAIQKCKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide

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